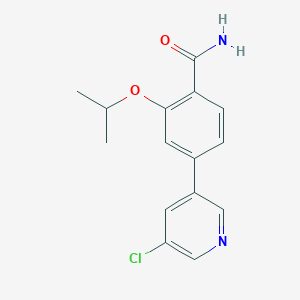
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 5-chloropyridin-3-yl group and an isopropoxy group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-isopropoxybenzamide.
Introduction of the Chloropyridinyl Group: The 5-chloropyridin-3-yl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
科学的研究の応用
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
5-Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents: Evaluated for their potential as SARS-CoV-2 3CL protease inhibitors.
Uniqueness
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide stands out due to its unique combination of a chloropyridinyl group and an isopropoxybenzamide core, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC名 |
4-(5-chloropyridin-3-yl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9(2)20-14-6-10(3-4-13(14)15(17)19)11-5-12(16)8-18-7-11/h3-9H,1-2H3,(H2,17,19) |
InChIキー |
UILYPCQQVKOLOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C2=CC(=CN=C2)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


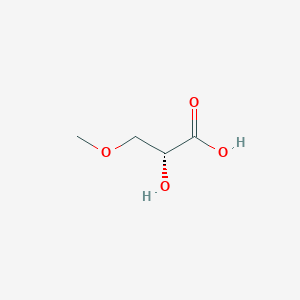

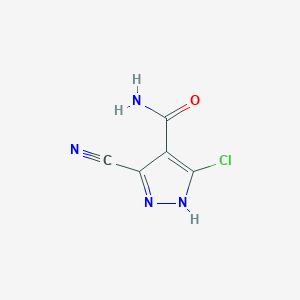
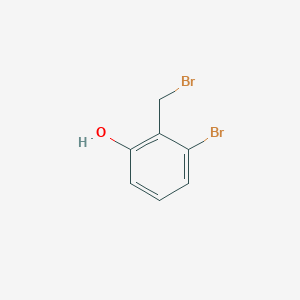
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
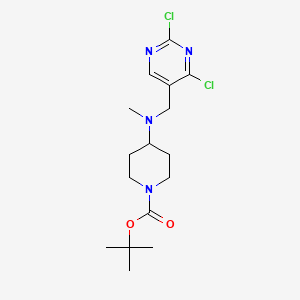
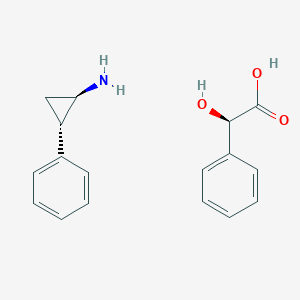
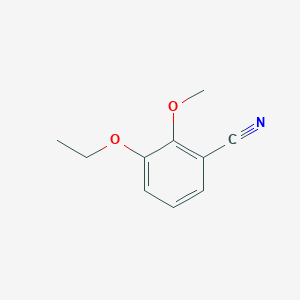
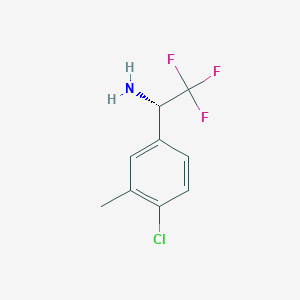
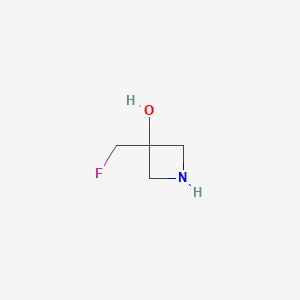

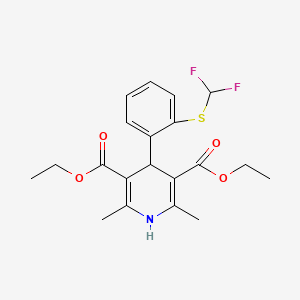
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

